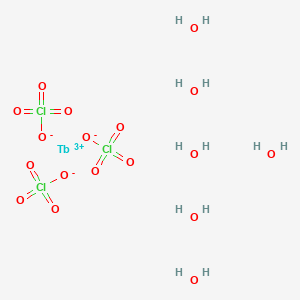

Terbium(3+) perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of terbium(3+) complexes, including those with perchlorate, often involves reactions under specific conditions. For example, the hydrothermal reaction of terbium(III) chloride with 5-sulfoisophthalic acid monosodium salt and 1,10-phenanthroline at 415 K resulted in a novel coordination polymer, demonstrating the complex synthesis process of terbium(III) compounds (Yuan & Xiong, 2007).

Molecular Structure Analysis

The molecular structure of terbium(3+) complexes is characterized by detailed X-ray crystallography studies. For instance, a terbium(III) complex with sulphonated catecholate showed that terbium ions form a chain polymer with a dimer as the unique structural unit, bridged by oxygen atoms from deprotonated hydroxyl groups (Sun et al., 1995).

Chemical Reactions and Properties

Terbium(3+) perchlorate participates in various chemical reactions, leading to the formation of complexes with unique properties. For example, the coordination of terbium(III) with alkoxybenzoic acids and 1,10-phenanthroline through electrochemical synthesis methods revealed interesting photoluminescent properties and high thermal stability (Nazarenko et al., 2020).

Physical Properties Analysis

The physical properties of terbium(3+) perchlorate and its complexes, such as luminescent properties, have been extensively studied. For instance, the luminescence of nucleic acid — Terbium(III) complexes suggests the potential use of terbium(III) in nucleic acid studies, demonstrating the specific interactions and energy transfer mechanisms involved (Formoso, 1973).

Chemical Properties Analysis

The chemical properties of terbium(3+) complexes reveal their reactivity and interaction with various ligands. The study on terbium(III) and yttrium(III) complexes with pyridine-substituted nitronyl nitroxide radical demonstrated unique magnetic and luminescence properties, providing insights into the versatility of terbium(3+) compounds (Lannes et al., 2014).

Aplicaciones Científicas De Investigación

Formation of Terbium (III) Complexes

- Scientific Field : Inorganic Chemistry .

- Application Summary : Terbium (III) perchlorate can be used as a starting material for forming Tb (III) complexes .

- Methods of Application : This salt of terbium (III) can be obtained by reacting terbium (III,IV) oxide with perchloric acid .

- Results or Outcomes : The perchlorates are non-coordinating anions, so this substance can be used as a starting material for forming Tb (III) complexes .

Luminescent Probes and Electronic Devices

- Scientific Field : Fluorescence Spectroscopy .

- Application Summary : Terbium (III) perchlorate can be used to enhance the luminescence of certain complexes, which can be used in various applications such as luminescent probes and electronic devices .

- Methods of Application : The study involved the formation of a complex between Terbium (III) and pyridine 2,6 dicarboxylate (dpa 2−) in aqueous phases. The fluorimetric titration of Tb 3+ ion with dpa 2− ion was followed .

- Results or Outcomes : The luminescence intensities at 490, 545, 592, and 620 nm are enhanced over 100 times in the tris complex .

Synthesis of Terbium-Containing Metal-Organic Framework Materials

- Scientific Field : Material Science .

- Application Summary : Terbium (III) perchlorate can be used to synthesize terbium-containing metal-organic framework materials .

- Methods of Application : The specific methods of application can vary depending on the specific metal-organic framework being synthesized .

- Results or Outcomes : The resulting terbium-containing metal-organic frameworks can have various applications, including gas storage, catalysis, and drug delivery .

Formation of Terbium-Alanine Complexes

- Scientific Field : Bioinorganic Chemistry .

- Application Summary : Terbium (III) perchlorate can react with alanine to form a complex in which the carboxylate portion of four alanine units bridge between two terbium atoms .

- Methods of Application : This involves reacting terbium (III) perchlorate with alanine .

- Results or Outcomes : The resulting terbium-alanine complex can have various applications, including in bioinorganic chemistry .

Slow Magnetic Relaxation in Triple-Stranded Lanthanide Helicates

- Scientific Field : Magnetism .

- Application Summary : Terbium (III) perchlorate is substituted for dysprosium (III) perchlorate hexahydrate in the observation of slow magnetic relaxation in triple-stranded lanthanide helicates .

- Methods of Application : This involves substituting terbium (III) perchlorate for dysprosium (III) perchlorate hexahydrate .

- Results or Outcomes : The resulting terbium-containing helicate can exhibit slow magnetic relaxation .

Safety And Hazards

Propiedades

IUPAC Name |

terbium(3+);triperchlorate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.6H2O.Tb/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXFYQZNZUQDE-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O18Tb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(3+) perchlorate | |

CAS RN |

14014-09-6 |

Source

|

| Record name | Terbium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014014096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.